TG 100801
概要
説明
TG-100801 is a topically applied kinase inhibitor designed for the treatment of macular degeneration and other back-of-the-eye diseases such as diabetic macular edema and proliferative diabetic retinopathy . It is a prodrug that converts to its active form, TG-100572, upon penetration into the eye . This compound targets vascular endothelial growth factor receptors and additional kinase targets associated with inflammation, edema, and angiogenesis .
科学的研究の応用
TG-100801 has been extensively studied for its potential in treating age-related macular degeneration, diabetic macular edema, and proliferative diabetic retinopathy . It has shown efficacy in reducing vascular endothelial growth factor-mediated retinal leakage and choroidal neovascularization in pre-clinical models . Additionally, TG-100801 has been investigated for its anti-inflammatory properties, as it inhibits inflammatory-mediated processes such as endotoxin-induced nitric oxide release .
作用機序
TG-100801は、臨床試験に進んだ最初の局所適用型、多標的血管内皮増殖因子受容体およびSrcキナーゼ阻害剤です . 局所適用後、TG-100801は眼内を浸透し、TG-100572に変換されます . TG-100572は、新生血管形成の原因となる増殖内皮細胞のアポトーシスを誘導し、炎症媒介プロセスを阻害します . 分子標的は、血管内皮増殖因子受容体1、2、および3です .
6. 類似の化合物との比較
TG-100801は、血管内皮増殖因子受容体とSrcファミリーキナーゼの二重阻害という点でユニークです . 類似の化合物には次のものがあります。
TG-100572: TG-100801の活性型で、受容体チロシンキナーゼとSrcキナーゼを直接阻害します.
アルチラチニブ: c-MET、TIE-2、および血管内皮増殖因子受容体を標的とする新規阻害剤です.
JNJ-38158471: 血管内皮増殖因子受容体2の高選択的阻害剤です.
TG-100801は、局所適用と眼内での活性型への変換により、最小限の全身暴露による標的治療を提供するという点で優れています .
準備方法
化学反応の分析
TG-100801は脱エステル化を受けてTG-100572を生成します . この反応は、哺乳動物組織に豊富に存在するエステラーゼによって促進されます . 関与する主な反応は、エステル結合が切断されて活性薬物が放出される加水分解です。 この反応から生成される主な生成物はTG-100572です .
4. 科学研究アプリケーション
TG-100801は、加齢黄斑変性、糖尿病性黄斑浮腫、増殖性糖尿病性網膜症の治療における可能性について広く研究されてきました . 前臨床モデルでは、血管内皮増殖因子媒介網膜漏出および脈絡膜新生血管形成を減少させる有効性が示されています . さらに、TG-100801は、エンドトキシン誘発一酸化窒素放出などの炎症媒介プロセスを阻害するため、その抗炎症特性について調査されてきました .
類似化合物との比較
TG-100801 is unique due to its dual inhibition of vascular endothelial growth factor receptors and Src family kinases . Similar compounds include:
TG-100572: The active form of TG-100801, which directly inhibits receptor tyrosine kinases and Src kinases.
Altiratinib: A novel inhibitor targeting c-MET, TIE-2, and vascular endothelial growth factor receptors.
JNJ-38158471: A highly selective vascular endothelial growth factor receptor 2 inhibitor.
TG-100801 stands out due to its topical application and conversion to an active form within the eye, providing targeted treatment with minimal systemic exposure .
特性
IUPAC Name |
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30ClN5O3/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGXJHWTVBGOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235791 | |
Record name | TG 100801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
TG100801 is the first topically applied, multitargeted vascular endothelial growth factor receptor (VEGFR)/Src kinase inhibitor to advance into the clinic. TG100801 significantly reduced VEGF mediated retinal leakage and choroidal neovascularization in relevant pre-clinical models of macular degeneration. In cell based assays, following topical instillation, TG100572, the active drug produced by conversion of TG100801 as it penetrates the eye, was shown to induce apoptosis in proliferating endothelial cells responsible for neovasculariztion and to inhibit inflammatory-mediated processes as measured by endotoxin-induced nitric oxide release in vitro. | |
Record name | TG-100801 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
867331-82-6 | |
Record name | TG 100801 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867331826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TG-100801 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TG 100801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TG-100801 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VZO7A0J9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。